molecular formula C16H16FNO3 B8386325 Ethyl 2-amino-5-(benzyloxy)-4-fluorobenzoate

Ethyl 2-amino-5-(benzyloxy)-4-fluorobenzoate

Cat. No. B8386325
M. Wt: 289.30 g/mol
InChI Key: LQPCKDKVHRDPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722659B2

Procedure details

1.76 g of NH4Cl dissolved in 21 ml of water are added to a mixture heated to 90° C. of 7.0 g of the compound obtained in Step 4.1, and 4.44 g of Fe(0) in 400 ml of isopropanol and 100 ml of THF. The reaction mixture is heated for 4 hours at 90° C. A further 0.88 g of NH4Cl is added and the mixture is heated for 2 hours at 90° C. The resulting mixture is filtered while hot and the filtrate is evaporated under reduced pressure. The residue is taken up in EtOAc and washed twice with saturated NaHCO3 solution. The organic phase is dried over MgSO4 and filtered, and the filtrate is evaporated under reduced pressure. The residue is chromatographed on silica gel, eluting with a PE/EtOAc mixture from (100/0, v/v) to (40/60, v/v) to give 5.2 g of the expected product.
Name
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Name
compound
Quantity
7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Fe(0)
Quantity
4.44 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.88 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH4+].[Cl-].[CH2:3]([O:10][C:11]1[C:12]([F:25])=[CH:13][C:14]([N+:22]([O-])=O)=[C:15]([CH:21]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>O.C(O)(C)C.C1COCC1>[NH2:22][C:14]1[CH:13]=[C:12]([F:25])[C:11]([O:10][CH2:3][C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:21][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.76 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
21 mL
Type
solvent
Smiles
O
Step Two
Name
compound
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C(C(=O)OCC)C1)[N+](=O)[O-])F
Name
Fe(0)
Quantity
4.44 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.88 g
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a mixture
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for 2 hours at 90° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered while hot and the filtrate
CUSTOM
Type
CUSTOM
Details
is evaporated under reduced pressure
WASH
Type
WASH
Details
washed twice with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with a PE/EtOAc mixture from (100/0

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OCC)C=C(C(=C1)F)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.